molecular formula C19H23N3O2 B2901046 2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2380085-36-7

2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No. B2901046
CAS RN: 2380085-36-7
M. Wt: 325.412
InChI Key: OVSBBOADMDJOPU-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as MPOE, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. MPOE has been shown to have a number of potential therapeutic applications, including in the treatment of pain, anxiety, and inflammation.

Mechanism of Action

2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that have been shown to play a role in pain, anxiety, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain, anxiety, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and anti-inflammatory effects, this compound has also been found to have neuroprotective effects in animal models of neurodegenerative disease. It has also been shown to have anti-tumor effects in vitro, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone is its potency as an FAAH inhibitor. It has been shown to be more potent than other FAAH inhibitors, making it a valuable tool for studying the endocannabinoid system. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One area of interest is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Another area of interest is the study of this compound in combination with other drugs, such as opioids, to determine whether it could enhance their analgesic effects. Finally, there is also interest in exploring the potential of this compound as a treatment for other conditions, such as epilepsy and addiction.

Synthesis Methods

2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-(5-methylpyrimidin-2-yl)oxypiperidine with 2-(4-methylphenyl)acetyl chloride in the presence of a base. The resulting compound can be purified using standard chromatographic techniques.

Scientific Research Applications

2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been extensively studied in the context of its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and has also been shown to reduce anxiety-like behavior in rodents. In addition, this compound has been found to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory conditions such as arthritis.

properties

IUPAC Name

2-(4-methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-3-5-16(6-4-14)11-18(23)22-9-7-17(8-10-22)24-19-20-12-15(2)13-21-19/h3-6,12-13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSBBOADMDJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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